1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile
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Overview
Description
1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Azetidine Formation: The acetylated indole is reacted with an azetidine derivative, such as azetidine-3-carbonitrile, under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole-3-carboxaldehyde: Another indole derivative with similar structural features.
1-methyl-1H-indole-2-carboxylic acid: Shares the indole core but differs in functional groups.
1-methyl-1H-indole-3-acetic acid: Contains an acetic acid group instead of the azetidine moiety.
Uniqueness
1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidine-3-carbonitrile is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .
Properties
IUPAC Name |
1-[2-(1-methylindol-3-yl)acetyl]azetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-17-10-12(13-4-2-3-5-14(13)17)6-15(19)18-8-11(7-16)9-18/h2-5,10-11H,6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYNUQBNQIJLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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